阿利斯特霉素二磷酸酯

描述

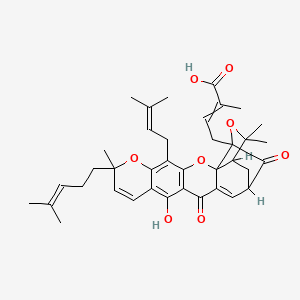

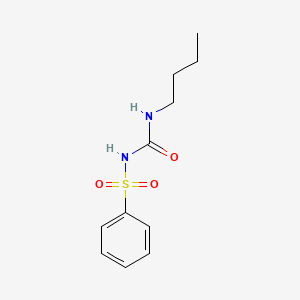

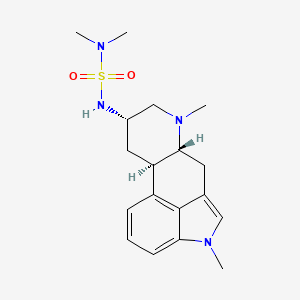

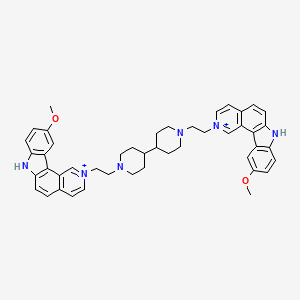

Aristeromycin is a carbocyclic analogue of adenosine, which was first synthesized in racemic form in 1966 . It exhibits a wide range of pharmacological properties such as antiviral, anticancer, and antitoxoplasma activities . Aristeromycin and its modified derivatives are an important group of carbocyclic nucleosides .

Synthesis Analysis

The biosynthesis of aristeromycin involves a six-enzyme pathway . The compound was isolated from the fermentation broth of Streptomyces citricolor . The logic underlying the biosynthesis of this molecule has long remained obscure .Molecular Structure Analysis

Aristeromycin is structurally related to erythromycin . It contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .Chemical Reactions Analysis

The structure of aristeromycin suggested that the carbohydrate pool would provide a plausible origin for the cyclopentane ring . Incorporation of [2-3H]glucose into aristeromycin and neplanocin A proceeds with virtually complete .Physical And Chemical Properties Analysis

Aristeromycin is a solid substance with a molecular weight of 265.27 . It is soluble in DMSO up to 50 mg/mL (ultrasonic and warming and heat to 60°C) .科学研究应用

钙离子动员特性

阿利斯特霉素二磷酸核糖,阿利斯特霉素的衍生物,已被合成并对其性质进行了研究。它在海胆卵匀浆中充当钙释放剂,是环腺苷二磷酸核糖的有效模拟物。值得注意的是,它比环腺苷二磷酸核糖降解得更慢,使其成为研究环腺苷二磷酸核糖活性的有用工具 (Bailey 等人,1996)。

生物合成研究

阿利斯特霉素的生物合成,一种碳环核苷抗生素,涉及在链霉菌中发现的独特的 MIPS 直系同源物 Ari2。Ari2 催化从 d-果糖 6-磷酸形成新型五元环醇磷酸,提供对环醇磷酸合酶作为 MIPS 酶家族成员的见解 (Kudo 等人,2016)。

结构阐明

阿利斯特霉素的结构已得到阐明,证实了其化学性质。这种理解对于进一步探索其潜在应用至关重要 (Kishi 等人,1972)。

细胞分裂和 DNA 合成

阿利斯特霉素诱导非分裂 3T3 细胞中的 DNA 合成和细胞分裂。这种诱导发生在静止细胞中并导致细胞分裂,表明其在研究细胞周期机制中的潜力 (Suno 等人,1980)。

生物活性的概述

阿利斯特霉素及其衍生物表现出广泛的药理特性,包括抗病毒、抗癌和抗弓形虫活性。它们作为针对各种病毒的抗病毒剂特别有效 (Rawal 等人,2016)。

从葡萄糖合成

阿利斯特霉素已从 D-葡萄糖合成,使用涉及分子内缩合和迈克尔型加成反应的过程。这条合成途径提供了对具有各种生物活性的伪核苷创建的见解 (Yoshikawa 等人,1990)。

抗生素特性

由链霉菌产生的阿利斯特霉素对某些病原体表现出抑制活性,强化了其在抗生素研究中的重要性 (Kusaka 等人,1968)。

酶的抑制

修饰的阿利斯特霉素衍生物抑制恶性疟原虫 S-腺苷-L-高半胱氨酸水解酶,显示出作为抗疟剂的潜力 (Ando 等人,2008)。

白血病细胞中的红细胞分化

阿利斯特霉素诱导慢性粒细胞白血病 K562 细胞中的红细胞分化,表明其在白血病研究中的潜力 (Mizutani 等人,1995)。

未来方向

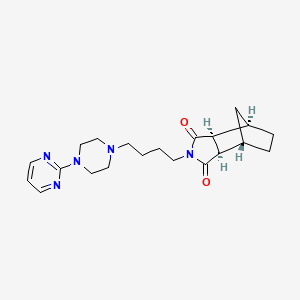

The potential antiviral and other biological applications of aristeromycin have motivated new efforts in search for novel modified aristeromycin derivatives with improved biological activities . For instance, low-micromolar concentrations of 6′,6′-difluoro24 aristeromycin (DFA) have shown to strongly inhibit the replication of Middle East respiratory syndrome coronavirus (MERS-CoV) in a cell-based infection assay .

属性

IUPAC Name |

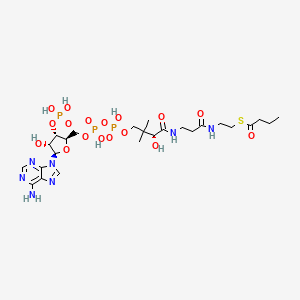

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTKGUIGSGFJDL-GCXDCGAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962577 | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42578-93-8 | |

| Record name | Aristeromycin diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1205305.png)

![(R)-2-([1,1'-Biphenyl]-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1205307.png)